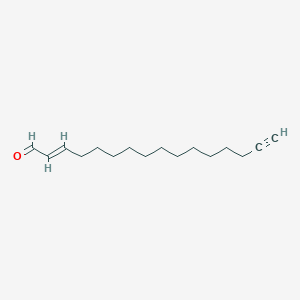

2E-hexadecen-15-ynal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

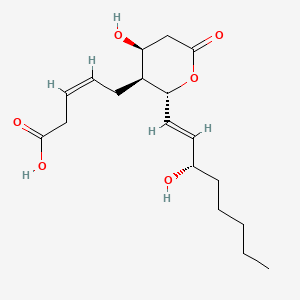

(E)-2-Hexadecenal Alkyne is an organic compound that features both an aldehyde group and an alkyne group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions. The compound is characterized by a long carbon chain with a double bond in the (E)-configuration, which means the substituents on either side of the double bond are on opposite sides.

Mechanism of Action

Target of Action

(E)-2-Hexadecenal Alkyne, also known as (E)-hexadec-2-en-15-ynal, is an alkyne version of the sphingolipid degradation product (E)-2-hexadecenal . The primary targets of this compound are the components of the cytoskeleton . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division .

Mode of Action

(E)-2-Hexadecenal Alkyne interacts with its targets, leading to a series of changes within the cell. It has been shown to induce cytoskeletal reorganization, which results in cell rounding and detachment . This interaction also leads to the activation of downstream JNK (c-Jun N-terminal kinases) targets . JNK is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways

The compound affects the sphingolipid degradation pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and play critical roles in signaling pathways . The degradation of sphingolipids produces various products, one of which is (E)-2-hexadecenal .

Pharmacokinetics

It is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability

Result of Action

The interaction of (E)-2-Hexadecenal Alkyne with its targets and the subsequent changes lead to various effects at the molecular and cellular levels. It has been shown to induce apoptosis, a form of programmed cell death, in various cell types . Additionally, it reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts . These adducts can cause mutations and lead to various diseases, including cancer .

Biochemical Analysis

Biochemical Properties

(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.

Cellular Effects

The cellular effects of (E)-2-Hexadecenal Alkyne can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that (E)-2-Hexadecenal Alkyne could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (E)-2-Hexadecenal Alkyne involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

(E)-2-Hexadecenal Alkyne could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hexadecenal Alkyne typically involves the following steps:

Formation of the Alkyne Group: The alkyne group can be introduced through the dehydrohalogenation of vicinal dihalides or geminal dihalides using strong bases such as sodium amide in liquid ammonia.

Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of primary alcohols using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, the production of (E)-2-Hexadecenal Alkyne may involve more efficient and scalable methods, such as:

Catalytic Processes: Utilizing metal catalysts to facilitate the formation of the alkyne and aldehyde groups.

Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hexadecenal Alkyne undergoes various types of chemical reactions, including:

Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides (HX) and halogens (X₂) to form dihalides.

Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).

Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst.

Common Reagents and Conditions

Hydrogenation: H₂ with Pd/C or Lindlar catalyst.

Oxidation: KMnO₄ or O₃.

Addition: HX or X₂.

Major Products Formed

Dihalides: From addition reactions with HX or X₂.

Carboxylic Acids: From oxidation of the aldehyde group.

Alkenes/Alkanes: From reduction of the alkyne group.

Scientific Research Applications

(E)-2-Hexadecenal Alkyne has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential applications in drug development due to its reactive functional groups.

Material Science: Utilized in the development of novel materials with unique properties.

Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

1-Hexyne: An alkyne with a similar carbon chain length but lacks the aldehyde group.

Hexadecanal: An aldehyde with a similar carbon chain length but lacks the alkyne group.

2-Hexadecenal: An aldehyde with a similar structure but lacks the alkyne group.

Uniqueness

(E)-2-Hexadecenal Alkyne is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name |

(E)-hexadec-2-en-15-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)

![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)